Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-
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Overview
Description
4,6-Dithienyl-2(4-Morpholino)Pyr is a heterocyclic compound that features a pyrimidine core substituted with dithienyl and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dithienyl-2(4-Morpholino)Pyr typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reactions: Sequential substitution reactions are carried out using triorganoindium reagents under palladium-catalyzed cross-coupling conditions.
Cyclization: The intermediate products undergo cyclization to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Dithienyl-2(4-Morpholino)Pyr undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dithienyl and morpholino groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using triorganoindium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.
Scientific Research Applications
4,6-Dithienyl-2(4-Morpholino)Pyr has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the inhibition of enzymes like SIRT2.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,6-Dithienyl-2(4-Morpholino)Pyr involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme SIRT2 by binding to its active site, thereby modulating its activity . This inhibition can affect various cellular processes, including metabolism, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
4-Aryl-6-Morpholino-3(2H)-Pyridazinone: This compound shares a similar morpholino group and has been studied for its enzyme inhibition properties.
4,6-Disubstituted-2-(4-Morpholinyl)Pyrimidines: These compounds also feature morpholino and pyrimidine groups and are synthesized using similar cross-coupling reactions.
Uniqueness
4,6-Dithienyl-2(4-Morpholino)Pyr is unique due to its dithienyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
124959-55-3 |
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Molecular Formula |
C16H15N3OS2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4,6-dithiophen-2-ylpyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3OS2/c1-3-14(21-9-1)12-11-13(15-4-2-10-22-15)18-16(17-12)19-5-7-20-8-6-19/h1-4,9-11H,5-8H2 |
InChI Key |
WKXAICQVFXOQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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